N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
CAS No.: 872987-89-8
Cat. No.: VC6646392
Molecular Formula: C18H15ClN4O2S
Molecular Weight: 386.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872987-89-8 |
|---|---|
| Molecular Formula | C18H15ClN4O2S |
| Molecular Weight | 386.85 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H15ClN4O2S/c1-25-16-4-2-13(19)10-15(16)21-17(24)11-26-18-5-3-14(22-23-18)12-6-8-20-9-7-12/h2-10H,11H2,1H3,(H,21,24) |
| Standard InChI Key | YJBQMAXQLYUCSQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Introduction
Chemical Identity and Molecular Characterization
N-(5-Chloro-2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide belongs to the class of sulfanylacetamide derivatives, featuring a pyridazine ring substituted at the 3-position with a pyridin-4-yl group and at the 6-position with a sulfanylacetamide moiety. The molecular formula is C₁₈H₁₅ClN₄O₂S, with a molecular weight of 386.85 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
| CAS Registry Number | Not yet assigned (analog: 872987-87-6) |
| Molecular Formula | C₁₈H₁₅ClN₄O₂S |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
| InChI Key | Not reported (analog: CFMUGVNVCIFVOJ) |
The presence of chlorine at the 5-position of the methoxyphenyl ring and the pyridin-4-yl substituent on the pyridazine ring distinguishes this compound from closely related analogs. The sulfanylacetamide linker (-S-CH₂-C(=O)-NH-) facilitates conformational flexibility, potentially enhancing interactions with biological targets.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide likely follows a multi-step protocol analogous to related sulfanylacetamides:
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Pyridazine Core Formation: 6-Chloropyridazine derivatives are prepared via cyclization reactions using malononitrile and hydrazine hydrate under acidic conditions.
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Pyridin-4-yl Substitution: A Suzuki-Miyaura coupling introduces the pyridin-4-yl group at the 6-position of pyridazine, employing palladium catalysts and arylboronic acids.
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Sulfanylacetamide Installation: Thiol-ene coupling or nucleophilic displacement reactions attach the sulfanylacetamide moiety to the pyridazine ring.
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Final Functionalization: The 5-chloro-2-methoxyphenyl group is introduced via amide bond formation using activated carboxylic acid intermediates.
Reaction conditions typically involve inert atmospheres (N₂/Ar), temperatures ranging from 0°C to reflux, and solvents such as dichloromethane or tetrahydrofuran. Chromatographic purification (HPLC, TLC) ensures >95% purity, as validated by LC-MS and ¹H/¹³C NMR.
Structural Analysis
Key spectroscopic features include:
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¹H NMR: A singlet at δ 3.8 ppm (OCH₃), doublets for pyridin-4-yl protons (δ 8.5–7.2 ppm), and amide NH resonance (δ 10.2 ppm).
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C), and 650 cm⁻¹ (C-S).
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X-ray Crystallography: Analog studies reveal planar pyridazine and pyridine rings with dihedral angles <15°, suggesting π-π stacking capabilities.
Challenges and Future Directions
Synthetic Limitations
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Low yields (<40%) in Suzuki coupling steps due to steric hindrance from the pyridin-4-yl group.
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Oxidative degradation of the sulfanyl group under acidic conditions necessitates stabilizing additives.
Pharmacological Optimization
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Bioavailability: LogP calculations (predicted: 3.2) indicate moderate lipophilicity, requiring formulation enhancements for oral delivery.
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Metabolic Stability: CYP3A4-mediated demethylation of the methoxy group generates reactive metabolites, necessitating prodrug strategies.
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